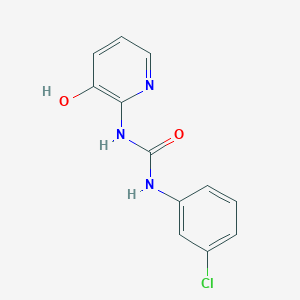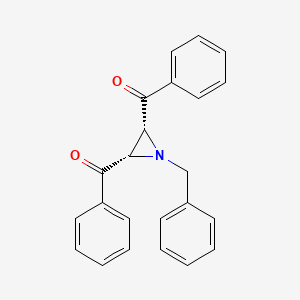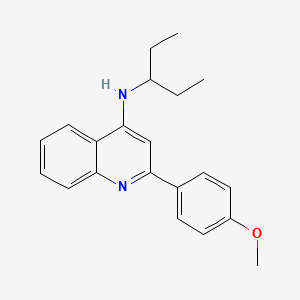
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a strong base such as sodium hydride.
Alkylation: The ethylpropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving quinoline derivatives.
Chemical Research: The compound is used as a starting material or intermediate in the synthesis of more complex molecules for research purposes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-ethylpropyl)-2-(4-hydroxyphenyl)-4-quinolinamine: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1-ethylpropyl)-2-(4-chlorophenyl)-4-quinolinamine: Similar structure but with a chloro group instead of a methoxy group.
N-(1-ethylpropyl)-2-(4-nitrophenyl)-4-quinolinamine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to specific molecular targets.
Propriétés
Numéro CAS |
853330-90-2 |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-pentan-3-ylquinolin-4-amine |
InChI |
InChI=1S/C21H24N2O/c1-4-16(5-2)22-21-14-20(15-10-12-17(24-3)13-11-15)23-19-9-7-6-8-18(19)21/h6-14,16H,4-5H2,1-3H3,(H,22,23) |
Clé InChI |
PVHYHOSQFSUMIK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



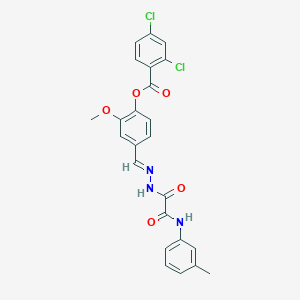

![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)

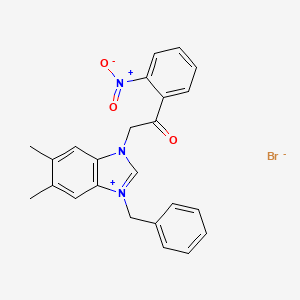
![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)

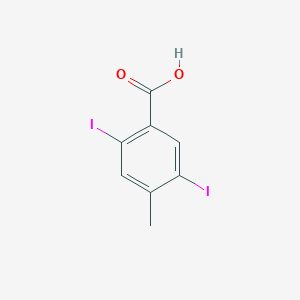
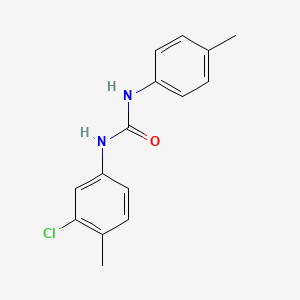
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)
